molecular formula C27H29ClN2O4 B11139955 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B11139955
M. Wt: 481.0 g/mol
InChI Key: PWZZUQJEROFAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound that features a chromen-2-one core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Quinolizine Moiety: The quinolizine moiety is attached through nucleophilic substitution reactions, often involving amine intermediates.

    Final Coupling: The final step involves coupling the chromen-2-one derivative with the quinolizine derivative under controlled conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolizine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromen-2-one core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate

Uniqueness

2-{[3-(4-CHLOROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE stands out due to its unique combination of a chromen-2-one core, a chlorophenyl group, and a quinolizine moiety. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C27H29ClN2O4/c28-21-9-6-18(7-10-21)23-14-19-8-11-22(15-25(19)34-27(23)32)33-17-26(31)29-16-20-4-3-13-30-12-2-1-5-24(20)30/h6-11,14-15,20,24H,1-5,12-13,16-17H2,(H,29,31)

InChI Key

PWZZUQJEROFAAU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)COC3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.